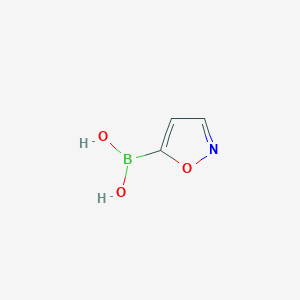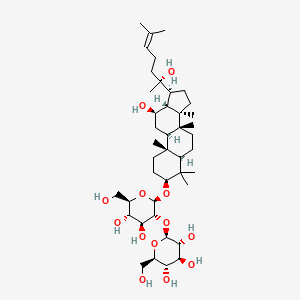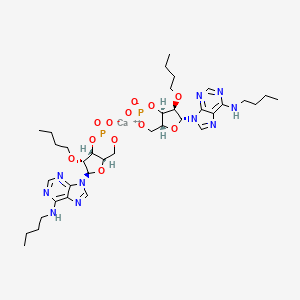
Dibutyryl cAMP;DBcAMP
Übersicht
Beschreibung
Dibutyryl cyclic adenosine monophosphate is a cell-permeable synthetic analog of cyclic adenosine monophosphate. It is widely used in scientific research due to its ability to mimic the effects of cyclic adenosine monophosphate within cells. Dibutyryl cyclic adenosine monophosphate is known to induce morphological differentiation and modulate cell signaling pathways, making it a valuable tool in various biological and medical studies .
Wissenschaftliche Forschungsanwendungen
Dibutyryl cyclic adenosine monophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in chemical synthesis and as a standard in analytical chemistry.
Biology: Dibutyryl cyclic adenosine monophosphate is employed to study cell signaling pathways, gene expression, and cellular differentiation. .
Medicine: The compound is used in research related to neuroprotection, neurogenesis, and brain injury recovery. .
Industry: Dibutyryl cyclic adenosine monophosphate is used in the development of pharmaceuticals and as a component in cell culture media for various biotechnological applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dibutyryl cyclic adenosine monophosphate is synthesized by esterifying cyclic adenosine monophosphate with butyric anhydride. The reaction typically involves the use of a base such as pyridine to catalyze the esterification process. The product is then purified through crystallization or chromatography to obtain dibutyryl cyclic adenosine monophosphate in its pure form .
Industrial Production Methods: Industrial production of dibutyryl cyclic adenosine monophosphate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. Quality control measures are implemented to monitor the product’s consistency and compliance with industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: Dibutyryl cyclic adenosine monophosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: Dibutyryl cyclic adenosine monophosphate can be hydrolyzed in the presence of water and an acid or base catalyst to yield cyclic adenosine monophosphate and butyric acid.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize dibutyryl cyclic adenosine monophosphate, leading to the formation of oxidized derivatives.
Substitution: Dibutyryl cyclic adenosine monophosphate can undergo substitution reactions with nucleophiles, resulting in the replacement of the butyryl groups with other functional groups
Major Products Formed:
- Hydrolysis: Cyclic adenosine monophosphate and butyric acid.
- Oxidation: Oxidized derivatives of dibutyryl cyclic adenosine monophosphate.
- Substitution: Various substituted derivatives depending on the nucleophile used .
Wirkmechanismus
Dibutyryl cyclic adenosine monophosphate exerts its effects by activating cyclic adenosine monophosphate-dependent protein kinases. It mimics the action of cyclic adenosine monophosphate by binding to and activating protein kinase A, which in turn phosphorylates target proteins involved in various cellular processes. This activation leads to changes in gene expression, cell differentiation, and other cellular responses .
Vergleich Mit ähnlichen Verbindungen
Cyclic adenosine monophosphate: The natural form of the compound, which is less cell-permeable compared to dibutyryl cyclic adenosine monophosphate.
Uniqueness: Dibutyryl cyclic adenosine monophosphate is unique due to its enhanced cell permeability and stability compared to cyclic adenosine monophosphate. This makes it more effective in experimental settings where intracellular delivery and sustained activity are crucial .
Eigenschaften
IUPAC Name |
calcium;9-[(4aR,6R,7R,7aR)-7-butoxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-N-butylpurin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H28N5O6P.Ca/c2*1-3-5-7-19-16-13-17(21-10-20-16)23(11-22-13)18-15(26-8-6-4-2)14-12(28-18)9-27-30(24,25)29-14;/h2*10-12,14-15,18H,3-9H2,1-2H3,(H,24,25)(H,19,20,21);/q;;+2/p-2/t2*12-,14-,15-,18-;/m11./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVFMOFYPMQNAU-UXYIIXGMSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OCCCC.CCCCNC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OCCCC.[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)[O-])OCCCC.CCCCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)[O-])OCCCC.[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54CaN10O12P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
920.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


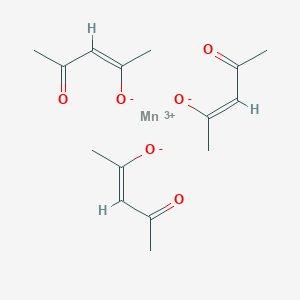
![Poly(oxy-1,2-ethanediyl),a-[3-[3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropyl]-w-[3-[3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropoxy]-](/img/structure/B7947081.png)
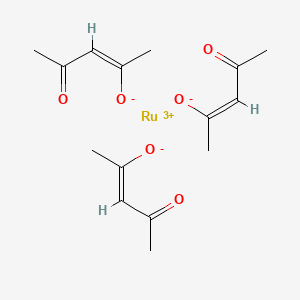

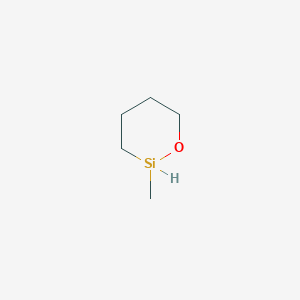
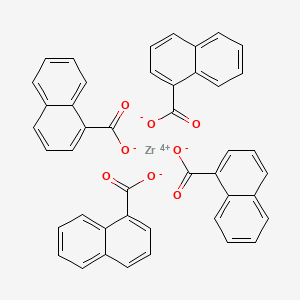

![cobalt(2+);[3-oxo-2-[(2E)-2-(6-oxo-3-sulfamoylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]butanoyl]-phenylazanide](/img/structure/B7947115.png)
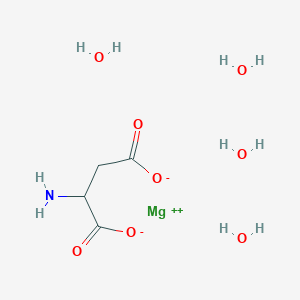

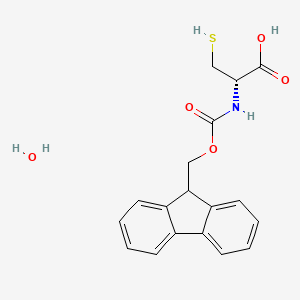
![7-Amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B7947133.png)
